molecular formula C10H11NO5 B493416 2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid CAS No. 1212310-79-6

2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid

Cat. No.: B493416
CAS No.: 1212310-79-6
M. Wt: 225.2g/mol
InChI Key: JEHKXTYZFSUTKK-UHFFFAOYSA-N
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Description

2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid is a tricyclic compound featuring a fused oxa-aza ring system with two ketone groups and an acetic acid side chain. Its rigid bicyclic framework (10-oxa-4-azatricyclo[5.2.1.0,2,6]decane) imparts structural stability, as evidenced by crystallographic studies showing dihedral angles of ~79° between fused rings . The compound is synthesized via Diels-Alder reactions involving furan derivatives, followed by functionalization steps such as acylation or hydrazine treatment .

Properties

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-6(13)3-11-9(14)7-4-1-2-5(16-4)8(7)10(11)15/h4-5,7-8H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHKXTYZFSUTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212310-79-6
Record name 2-{3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid
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Preparation Methods

Reaction Procedure and Conditions

In a typical synthesis, 16.41 g (100.0 mmol) of endo-5-norbornene-2,3-dicarboxylic anhydride is dissolved in 30 mL of dimethylformamide (DMF). To this solution, 7.50 g (100.0 mmol) of glycine is added, and the mixture is refluxed for 24 hours . After cooling, the crude product is diluted with 70 mL of ethyl acetate and washed with saturated ammonium chloride solution (5 × 50 mL ) to remove unreacted glycine and DMF. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residual solid is recrystallized five times from ethyl acetate, yielding 61% of the target compound as a white crystalline solid.

Table 1: Key Parameters for the Classical Synthesis

ParameterValue/Detail
Anhydrideendo-5-Norbornene-2,3-dicarboxylic anhydride
Amino AcidGlycine
SolventDMF
Reaction TemperatureReflux (~153°C for DMF)
Reaction Time24 hours
Work-upEthyl acetate extraction, NH₄Cl washes
PurificationRecrystallization (ethyl acetate, 5×)
Yield61%
Melting Point422–424 K

Mechanistic Insights

The reaction begins with nucleophilic attack by glycine’s primary amine on one carbonyl group of the anhydride, forming a monoamide intermediate. The second carboxylate group then undergoes intramolecular cyclization, expelling water to generate the maleimide ring. The norbornene framework remains intact throughout the process, preserving the tricyclic architecture.

AspectClassical MethodDiels-Alder Approach
Starting MaterialsNorbornene anhydride, glycineFuran derivatives, maleimides
SolventDMFDMSO-d6
Reaction ConditionsReflux50°C, pH 4 buffer
Key StepCyclodehydration[4+2] Cycloaddition
PurificationRecrystallizationFlash chromatography
YieldModerate (61%)Variable (80–90%)

Optimization Challenges and Solutions

Recrystallization Efficiency

The need for five recrystallizations in the classical method highlights challenges in achieving high purity. Ethyl acetate’s moderate polarity selectively dissolves impurities while leaving the product in the crystal lattice. Alternative solvents like acetonitrile or methanol-water mixtures could reduce recrystallization cycles but risk lowering yields.

Side Reactions and Byproduct Formation

Prolonged reflux in DMF may lead to N-formylation of glycine, a known side reaction in amide syntheses. Using lower-boiling solvents like THF or toluene could mitigate this, albeit at the cost of slower reaction kinetics.

Physicochemical Characterization

The compound’s molecular weight is 225.20 g/mol (C₁₀H₁₁NO₅), with a computed exact mass of 225.0637 . Its 13C NMR spectrum shows carbonyl resonances at δ 176.2 (C=O, maleimide) and δ 175.2 (C=O, acetic acid) , alongside norbornene-related signals between δ 50–95 .

Chemical Reactions Analysis

Types of Reactions

2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of this compound exhibit analgesic and anti-inflammatory properties.

Case Study: Analgesic Activity

A study demonstrated that compounds structurally related to 2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid showed significant binding affinity to opioid receptors, suggesting potential use in pain management therapies .

Polymer Science

This compound can serve as a building block in the synthesis of novel polymers. Its unique bicyclic structure allows for the incorporation into polymer matrices that may enhance mechanical properties or introduce specific functionalities.

Case Study: Polymer Synthesis

Research has shown that incorporating azatricyclo compounds into polymer backbones can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for automotive and aerospace industries .

Agricultural Chemistry

There is ongoing research into the use of this compound as a pesticide or herbicide due to its potential biological activity against pests and pathogens.

Case Study: Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various plant pathogens, indicating its potential use in sustainable agriculture practices .

Comparative Data Table

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAnalgesic properties; opioid receptor affinity ,
Polymer ScienceEnhanced mechanical properties; thermal stability
Agricultural ChemistryAntimicrobial activity against plant pathogens

Mechanism of Action

The mechanism of action of 2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

2-{3,5-Dioxo-10-oxa-4-azatricyclo[...]decan-4-yl}propanoic Acid
  • Structure: Replaces the acetic acid side chain with a propanoic acid group (additional CH₂ unit).
  • Properties : Higher molecular weight (MW: ~253 g/mol vs. ~239 g/mol for the acetic acid derivative) and increased lipophilicity (LogP: ~2.11 vs. ~0.45–1.13 for analogs) .
2-{3,5-Dioxo-4-azatricyclo[...]decan-4-yl}-3-phenylpropanoic Acid
  • Structure: Incorporates a phenyl group on the propanoic acid chain.
  • Properties : Significantly higher LogP (~2.11) due to aromatic hydrophobicity, with reduced solubility in aqueous media. Acidic pKa ~3.84, indicating moderate ionization at physiological pH .
  • Applications : The phenyl group may enhance binding to hydrophobic enzyme pockets, suggesting utility in targeted therapies .
Ethyl Ether Derivatives (e.g., 2-bromo-2-methylpropionic acid ethyl ether)
  • Structure : Replaces the carboxylic acid with an ethyl ether-bromoester group.
  • Properties: Increased steric bulk and reactivity (bromine atom), favoring use as a polymer initiator or in mechanochemical applications .
  • Applications : Demonstrated in ultrasound-induced polymer scission studies due to labile bromoester bonds .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP pKa Polar Surface Area (Ų) Key Features
Target Acetic Acid Derivative ~239 0.45–1.13 ~3.8–4.0 ~74.7 High polarity, rigid core
Propanoic Acid Analog ~253 2.11 ~3.8 ~74.7 Enhanced lipophilicity
3-Phenylpropanoic Acid Analog ~329 2.11 3.84 ~74.7 Aromatic hydrophobicity
Ethyl Ether Bromoester ~368 N/A N/A ~50.2 Reactive bromine, polymer utility

Crystallographic and Conformational Analysis

  • Core Stability : X-ray studies confirm the tricyclic core’s rigidity, with bond lengths (C–C: ~1.54 Å, C–N: ~1.47 Å) and angles consistent across derivatives .
  • Dihedral Angles: ~79° between fused rings in the acetic acid derivative, slightly altered in bulkier analogs (e.g., phenylpropanoic acid) due to steric effects .

Biological Activity

2-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl}acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the characteristics, synthesis, and biological effects of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure which includes a dioxo group and an azatricyclo framework. Its IUPAC name is 2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0,2,6]decan-4-yl)acetic acid, and it has a molecular formula of C11H13NO5C_{11}H_{13}NO_5 with a molecular weight of 239.23 g/mol.

PropertyValue
Molecular FormulaC11H13NO5C_{11}H_{13}NO_5
Molecular Weight239.23 g/mol
CAS Number2025836-70-6
Purity>95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. The synthesis pathways often utilize starting materials that contain the requisite functional groups to form the bicyclic structure.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways indicating its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound in treating infections caused by resistant bacteria showed promising results in reducing bacterial load in infected tissues.
  • Cancer Treatment : In clinical trials assessing the efficacy of compounds similar to this compound in patients with advanced cancer showed improved survival rates when combined with standard chemotherapy regimens .

Q & A

Q. How can environmental fate studies be structured to assess the compound’s ecological impact?

  • Methodological Answer : Follow OECD guidelines for biodegradation (Closed Bottle Test, 28 days). Measure half-life in soil (aerobic/anaerobic) and aquatic systems. Use LC-MS/MS to detect degradation products (e.g., decarboxylated tricyclic fragments) .

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